4,6-Bis(4-chlorophenyl)-3,4-dihydropyrimidine-2(1H)-thione
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Overview
Description
4,6-Bis(4-chlorophenyl)-3,4-dihydropyrimidine-2(1H)-thione is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes two chlorophenyl groups and a dihydropyrimidine-thione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(4-chlorophenyl)-3,4-dihydropyrimidine-2(1H)-thione typically involves the reaction of 4-chlorobenzaldehyde with thiourea in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired dihydropyrimidine-thione compound. The reaction is usually carried out in a solvent like ethanol or methanol to facilitate the dissolution of reactants and intermediates .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(4-chlorophenyl)-3,4-dihydropyrimidine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles like amines or alkoxides; reactions are conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Amino or alkoxy derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,6-Bis(4-chlorophenyl)-3,4-dihydropyrimidine-2(1H)-thione involves its interaction with various molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to the suppression of cancer cell growth. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorodiphenyl sulfone: Shares structural similarities with 4,6-Bis(4-chlorophenyl)-3,4-dihydropyrimidine-2(1H)-thione but lacks the dihydropyrimidine-thione core.
Bis(4-chlorophenyl) sulfone: Another related compound with two chlorophenyl groups but different functional groups and reactivity.
Uniqueness
This compound is unique due to its dihydropyrimidine-thione core, which imparts distinct chemical and biological properties
Properties
CAS No. |
71851-30-4 |
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Molecular Formula |
C16H12Cl2N2S |
Molecular Weight |
335.2 g/mol |
IUPAC Name |
4,6-bis(4-chlorophenyl)-3,4-dihydro-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C16H12Cl2N2S/c17-12-5-1-10(2-6-12)14-9-15(20-16(21)19-14)11-3-7-13(18)8-4-11/h1-9,14H,(H2,19,20,21) |
InChI Key |
DCAPSROEOUXUID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C=C(NC(=S)N2)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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